Cas no 402748-92-9 (4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid)

4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid is a functionalized benzoic acid derivative featuring a cyano-substituted prop-2-enoyl linker and a diethylamino phenyl group. This compound is of interest in organic synthesis and materials science due to its conjugated π-electron system, which may impart optical or electronic properties. The presence of both carboxylic acid and cyano functionalities allows for further derivatization, making it a versatile intermediate. Its structural features suggest potential applications in dye chemistry, nonlinear optics, or as a building block for advanced polymers. The diethylamino group enhances solubility in organic solvents, facilitating processing in synthetic workflows.
4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid structure
402748-92-9 structure
商品名:4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid
CAS番号:402748-92-9
MF:C21H21N3O3
メガワット:363.409744977951
CID:5454002
PubChem ID:5891410

4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid
    • Benzoic acid, 4-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propen-1-yl]amino]-
    • インチ: 1S/C21H21N3O3/c1-3-24(4-2)19-11-5-15(6-12-19)13-17(14-22)20(25)23-18-9-7-16(8-10-18)21(26)27/h5-13H,3-4H2,1-2H3,(H,23,25)(H,26,27)
    • InChIKey: JPTTYGFYSBCARQ-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=CC=C(NC(=O)C(C#N)=CC2=CC=C(N(CC)CC)C=C2)C=C1

4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26579188-0.05g
4-{2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamido}benzoic acid
402748-92-9 95.0%
0.05g
$246.0 2025-03-20

4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid 関連文献

4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acidに関する追加情報

Chemical Profile of 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic Acid (CAS No. 402748-92-9)

4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid, identified by its CAS number 402748-92-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its 4-(diethylamino)phenyl moiety and the presence of a cyanopropenone group, contribute to its intriguing chemical properties and biological interactions.

The molecular structure of 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid consists of a benzoic acid backbone substituted with an amino group linked to a propenone derivative. The propenone moiety is further functionalized with a cyano group and an aromatic ring bearing a diethylamino substituent. This arrangement creates multiple sites for potential interactions with biological targets, including enzymes and receptors. The presence of the cyanopropenone group not only influences the electronic properties of the molecule but also opens up possibilities for diverse chemical modifications, enabling the synthesis of analogs with tailored biological activities.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid make it a promising candidate for further investigation in this context. Specifically, the combination of the benzoic acid scaffold and the 4-(diethylamino)phenyl group suggests potential activity as a kinase inhibitor or an antagonist targeting specific receptors. These types of molecules are crucial in the treatment of conditions such as cancer, inflammation, and neurological disorders.

Recent studies have highlighted the importance of structurally diverse compounds in drug discovery efforts. The< strong> cyanopropenone moiety in 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid has been shown to exhibit interesting reactivity patterns that can be exploited for further derivatization. This reactivity allows researchers to modify the molecule in various ways, such as introducing additional functional groups or altering the substitution pattern on the aromatic ring. Such modifications can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

The< strong> 4-(diethylamino)phenyl group is particularly noteworthy due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. These interactions are critical for achieving high affinity and specificity in drug design. Moreover, the presence of this group can influence the solubility and metabolic stability of the compound, which are important factors in drug development. By optimizing these properties, researchers can improve the overall efficacy and safety of potential therapeutic agents.

The benzoic acid backbone provides additional opportunities for interaction with biological systems. Benzoic acid derivatives are well-known for their antimicrobial and anti-inflammatory properties, making them valuable candidates for therapeutic applications. In particular, modifications at the carboxylic acid position can lead to compounds with enhanced bioavailability and reduced toxicity. The< strong>cyanopropenone group also contributes to the overall pharmacological profile by introducing electronic effects that can modulate receptor binding affinity.

In conclusion, 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid (CAS No. 402748-92-9) represents a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups offers multiple avenues for further exploration, including modifications aimed at improving potency, selectivity, and pharmacokinetic properties. As research in this area continues to advance, compounds like this one are likely to play an increasingly important role in the development of new therapies for various diseases.

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